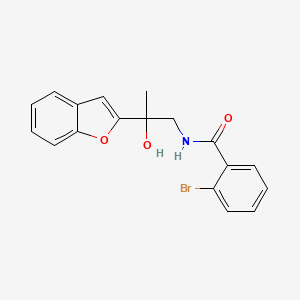

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzofuran derivatives often involves innovative strategies to construct the benzofuran ring, which is crucial for the compound's biological activities. A common precursor for the synthesis of aurones, closely related to benzofurans, involves 2'-hydroxychalcones, showcasing the versatility of starting materials for synthesizing complex benzofuran structures (Popova, Bondarenko, & Frasinyuk, 2019). Additionally, the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts highlights advanced techniques in organic synthesis that could be applicable to the creation of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide, offering pathways to introduce bromo and amide functionalities in a controlled manner (Che, Lo, Zhou, & Huang, 2011).

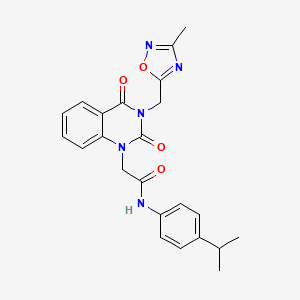

Molecular Structure Analysis

Benzofuran derivatives exhibit a wide range of biological activities, which are often attributed to their molecular structure. The presence of the benzofuran moiety is known to confer significant pharmacological properties, including anti-tumor, antibacterial, and anti-oxidative activities. This suggests that the structure of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide could be pivotal in determining its chemical behavior and potential applications in medicinal chemistry (Miao et al., 2019).

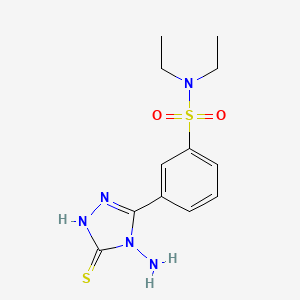

Chemical Reactions and Properties

The reactivity of benzofuran compounds can be influenced by substitutions on the ring, which might affect the chemical reactions N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide can undergo. Substituted benzofurans have been explored for their antimicrobial properties, indicating that chemical modifications can significantly alter biological activities. This insight into the reactivity and functionalization of benzofuran derivatives underscores the chemical versatility of such compounds (Hiremathad et al., 2015).

Physical Properties Analysis

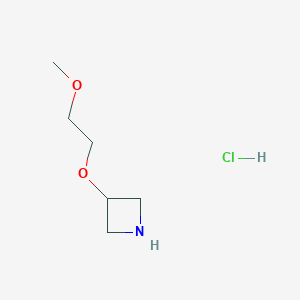

The physical properties of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide, such as solubility, melting point, and stability, would be influenced by its molecular structure. While specific data on this compound may not be readily available, understanding the physical properties of similar benzofuran and bromobenzamide derivatives provides a basis for predicting its behavior in various environments, which is crucial for its handling, storage, and application in research and development.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photostability, are essential for determining the utility and safety of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide in various applications. Research on benzofuran derivatives highlights the potential for diverse biological activities, which are closely related to their chemical properties. Such insights are invaluable for tailoring the synthesis and application of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide in pharmaceutical and medicinal chemistry (Miao et al., 2019).

科学的研究の応用

Synthesis and Characterization

Divergent Synthesis of Benzofuran-Based Compounds : Benzofuran derivatives, including those similar to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide, have been synthesized through efficient one-pot strategies. These compounds serve as intermediates for natural products and their analogues, offering a pathway for the development of new therapeutic agents (Sivaraman et al., 2019).

Development of Imaging Agents : Benzofuran derivatives have been investigated for their potential as central nervous system imaging agents, specifically targeting D-2 dopamine receptors. This research has implications for the diagnosis and study of neurological disorders (Murphy et al., 1990).

Potential Therapeutic Applications

Antitumor Activities : Studies have shown that certain benzofuran compounds exhibit potent antitumor activities. These compounds interfere with critical cellular mechanisms such as tubulin polymerization, highlighting their potential in cancer therapy (Pieters et al., 1999).

Antimicrobial Properties : Some benzofuran derivatives have demonstrated bactericidal activity against drug-resistant strains like MRSA, indicating their potential in addressing antimicrobial resistance (Zadrazilova et al., 2015).

VEGFR-2 Inhibition : Benzofuran derivatives have been evaluated for their ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2), a key target in cancer therapy. Some compounds showed higher activity than reference drugs, suggesting their utility in cancer treatment (Abdelhafez et al., 2014).

作用機序

Benzofuran Derivatives

Benzofuran is a fundamental structure that occurs naturally in many compounds with various biological activities . Both synthetic and natural compounds that contain benzofuran fragments have exhibited exciting pharmaceutical and agrochemical activity .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting they may interact with cellular targets involved in cell proliferation .

Biochemical Pathways

Given the biological activities of benzofuran derivatives, it’s likely that they may affect multiple pathways involved in cell growth, oxidative stress, and viral replication .

Pharmacokinetics

The pharmacokinetics of benzofuran derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting they may have a variety of cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the activity of pharmaceutical compounds .

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-18(22,16-10-12-6-2-5-9-15(12)23-16)11-20-17(21)13-7-3-4-8-14(13)19/h2-10,22H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLYMBXKRWWSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)

![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)